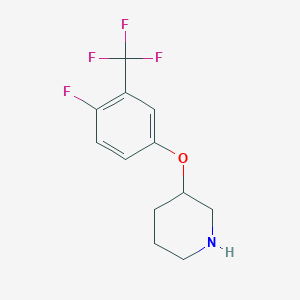

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is an organic compound that features a piperidine ring bonded to a phenoxy group, which is further substituted with fluoro and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its structural characteristics, which allow it to interact with various biological targets. The piperidine ring is a common motif in many pharmacologically active compounds, often contributing to their efficacy and selectivity.

Anticancer Activity

Research has indicated that piperidine derivatives can possess antitumor properties. For instance, studies have shown that certain substituted piperidines can inhibit the growth of leukemia cells, suggesting that 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine may also exhibit similar effects. A notable study highlighted the antiproliferative activity of compounds with piperidine frameworks against human leukemia cells, indicating a potential application in cancer therapy .

Neurological Applications

Piperidine derivatives are known for their effects on the central nervous system (CNS). They have been associated with various pharmacological activities, including anticonvulsant and antidepressant effects. The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, making it a candidate for CNS-targeted therapies .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Studies have demonstrated that piperidine derivatives can selectively inhibit FAAH, an enzyme implicated in pain and inflammation pathways. The incorporation of the trifluoromethyl group may enhance selectivity and potency against FAAH, positioning it as a candidate for pain management therapies .

Monoacylglycerol Lipase (MAGL) Inhibition

Additionally, there is evidence supporting the dual inhibition of FAAH and MAGL by piperidine derivatives. This dual action could be beneficial for developing analgesics with improved efficacy and reduced side effects .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is critical for its therapeutic applications. The trifluoromethyl group is known to influence metabolic stability and bioavailability, which are essential factors in drug design .

Case Studies and Research Findings

Several case studies have explored the biological activity and therapeutic potential of piperidine derivatives, including:

- Antitumor Activity : A study demonstrated that specific piperidine compounds inhibited cancer cell growth through apoptosis induction mechanisms .

- CNS Effects : Research indicated that piperidine derivatives could modulate neurotransmitter systems, suggesting their use in treating neurological disorders .

- Enzyme Targeting : Investigations into FAAH and MAGL inhibition revealed promising results for pain relief applications, highlighting the compound's therapeutic versatility .

Data Summary Table

Mécanisme D'action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)piperidine

- 4-(Trifluoromethoxy)phenoxy piperidine

Uniqueness

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Activité Biologique

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is a compound of interest due to its potential therapeutic applications and biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic uses.

Research indicates that the trifluoromethyl group significantly influences the biological activity of piperidine derivatives. The electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to various biological targets, including receptors and enzymes involved in neurotransmission and inflammation .

Biological Activity Spectrum

The biological activity spectrum of this compound has been evaluated through various studies, revealing its potential in several therapeutic areas:

- Neuropharmacology : The compound exhibits significant activity as a serotonin receptor antagonist, which may be beneficial in treating anxiety and depression disorders .

- Anti-inflammatory Effects : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .

- Anticancer Properties : Preliminary studies indicate that this compound may possess antiproliferative effects against certain cancer cell lines, although further investigation is required to elucidate its efficacy and mechanism in cancer treatment .

Case Studies

- Neuropharmacological Study : A study demonstrated that derivatives similar to this compound displayed enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs. This suggests that the trifluoromethyl modification is crucial for increasing potency against these targets .

- Anti-inflammatory Research : In vitro assays showed that the compound inhibited COX-2 with an IC50 value significantly lower than that of traditional NSAIDs, indicating a novel mechanism for managing inflammation .

Data Tables

Propriétés

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO/c13-11-4-3-8(6-10(11)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVNXPREAPWAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.